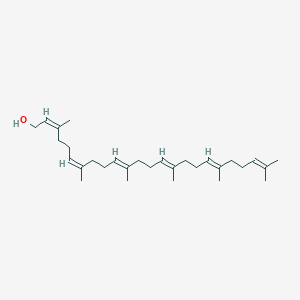
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate, also known as CTAB, is a cationic surfactant commonly used in scientific research. Its unique chemical properties make it an essential component in various applications, including DNA extraction, protein purification, and nanomaterial synthesis.
Mécanisme D'action
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's mechanism of action is based on its ability to form micelles in aqueous solutions. The hydrophobic tails of this compound molecules aggregate in the center of the micelle, while the hydrophilic heads interact with the solvent. This compound's positive charge allows it to interact with negatively charged molecules, such as DNA and proteins, facilitating their isolation and purification.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. This compound can also interact with cell membranes, disrupting their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has several advantages over other surfactants in scientific research. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. This compound is also relatively inexpensive and widely available. However, this compound can interfere with downstream applications if not removed properly, and its positive charge can interfere with some analytical techniques.
Orientations Futures
There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research. One area of interest is the development of new this compound-based surfactants with improved properties, such as lower toxicity and increased stability. Another area of interest is the use of this compound in the synthesis of nanomaterials, where it can act as a template for the formation of nanoparticles with specific properties. Finally, this compound's ability to interact with biomolecules makes it a promising candidate for the development of new diagnostic and therapeutic agents.
Conclusion:
This compound is a cationic surfactant with unique chemical properties that make it an essential component in various scientific applications. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. This compound has low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. There are many potential future directions for this compound research, including the development of new this compound-based surfactants and the use of this compound in the synthesis of nanomaterials.
Méthodes De Synthèse
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is synthesized by reacting hexadecylamine with chloroform and sodium hydroxide. The reaction produces a quaternary ammonium salt, which is then purified through recrystallization. The resulting product is a white powder with a molecular weight of 445.03 g/mol.
Applications De Recherche Scientifique
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is widely used in scientific research due to its ability to interact with biomolecules such as DNA and proteins. Its positive charge allows it to bind to negatively charged molecules, facilitating their isolation and purification. This compound is commonly used in DNA extraction protocols, where it binds to DNA, separating it from other cellular components. It is also used in protein purification, where it helps to solubilize and stabilize proteins.
Propriétés
| 133261-51-5 | |
Formule moléculaire |
C25H54NO4P |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
hexadecyl 6-(trimethylazaniumyl)hexyl phosphate |
InChI |
InChI=1S/C25H54NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-29-31(27,28)30-25-22-19-17-20-23-26(2,3)4/h5-25H2,1-4H3 |
Clé InChI |
LMQPNDKSTFMVIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
| 133261-51-5 | |
Synonymes |
He-PC6 hexadecylphospho(N,N,N-trimethylamino)hexanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


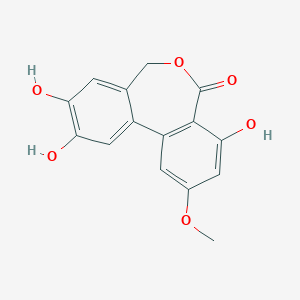
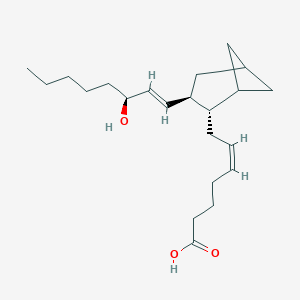
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

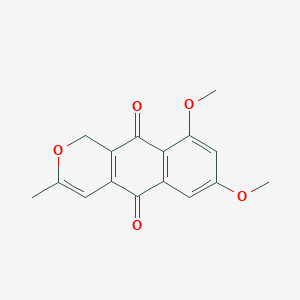
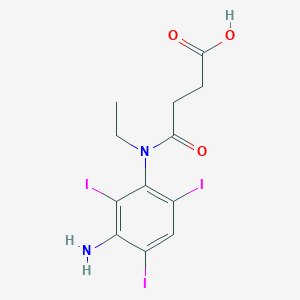
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
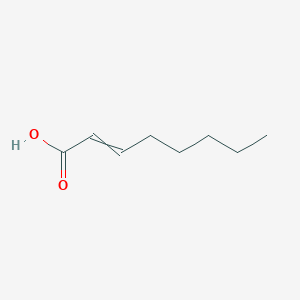

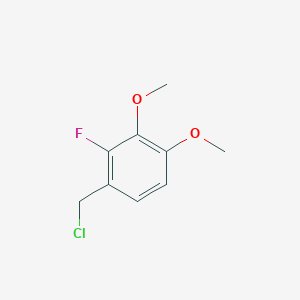

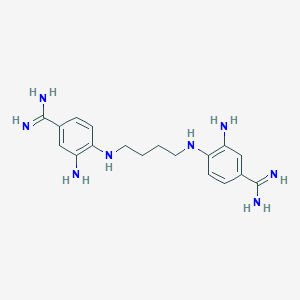
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
